
3,5-dichloro-2,6-dimethyl-3H-pyridin-4-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dichloro-2,6-dimethyl-3H-pyridin-4-imine is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of chlorine and methyl groups attached to the pyridine ring, which significantly influences its chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-2,6-dimethyl-3H-pyridin-4-imine typically involves the chlorination of 2,6-dimethylpyridine followed by the introduction of an imine group. One common method includes the reaction of 2,6-dimethylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride to form 3,5-dichloro-2,6-dimethylpyridine. This intermediate is then reacted with an amine under acidic conditions to form the imine derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-dichloro-2,6-dimethyl-3H-pyridin-4-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,5-dichloro-2,6-dimethyl-3H-pyridin-4-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of 3,5-dichloro-2,6-dimethyl-3H-pyridin-4-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chlorine atoms enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-dichloro-3,5-dimethylpyridine
- 3,5-dichloro-2,6-dimethylpyridine
- 3,5-dichloro-2,6-dimethylpyridine-4-amine
Uniqueness
3,5-dichloro-2,6-dimethyl-3H-pyridin-4-imine is unique due to the presence of both chlorine and imine groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C7H8Cl2N2 |
|---|---|
Molekulargewicht |
191.05 g/mol |
IUPAC-Name |
3,5-dichloro-2,6-dimethyl-3H-pyridin-4-imine |
InChI |
InChI=1S/C7H8Cl2N2/c1-3-5(8)7(10)6(9)4(2)11-3/h5,10H,1-2H3 |
InChI-Schlüssel |
FGMQTIFUBZCXLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C(=N)C1Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


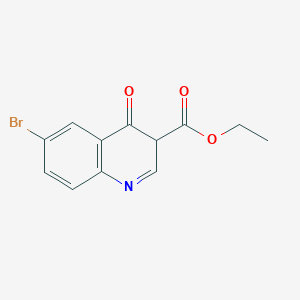
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12355541.png)
![5-Methylidene-[1,2,4]triazolo[4,3-a]quinolin-1-one](/img/structure/B12355542.png)
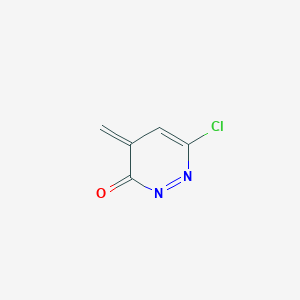
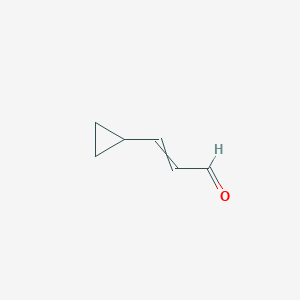
![Methanamine, N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-, N-oxide](/img/structure/B12355581.png)
![(E)-3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enal](/img/structure/B12355586.png)
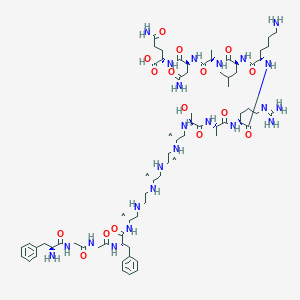
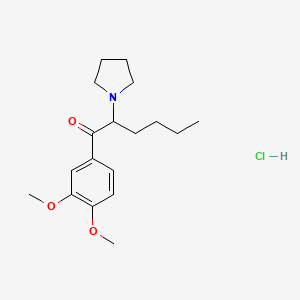
![2-Chloro-n-(2-(5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl)acetamide](/img/structure/B12355591.png)
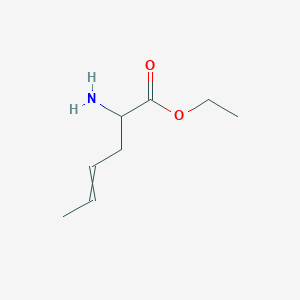
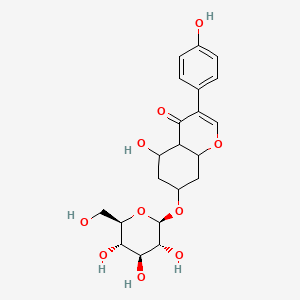
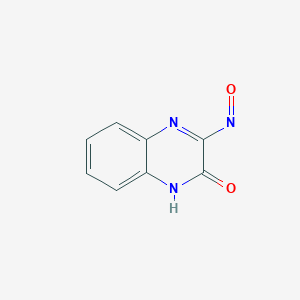
![5-(2-ethoxyphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12355617.png)
